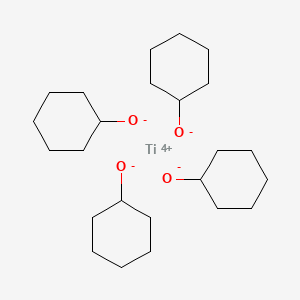

cyclohexanolate;titanium(4+)

Beschreibung

Overview of Titanium(IV) Alkoxides in Organometallic Chemistry

Titanium(IV) alkoxides are a cornerstone of organometallic chemistry, valued for their role as versatile precursors and catalysts. mdpi.com These compounds, with the general formula Ti(OR)₄, where R is an alkyl group, are typically colorless liquids or solids that are highly sensitive to moisture. wikipedia.org Their high reactivity stems from the electrophilic nature of the titanium(IV) center and the lability of the titanium-oxygen bond.

One of the most significant applications of titanium(IV) alkoxides is in the sol-gel process . noahchemicals.comrsc.org In this method, the controlled hydrolysis and condensation of a titanium alkoxide precursor lead to the formation of a solid network of titanium dioxide (TiO₂). noahchemicals.comwikipedia.org This process is widely used to produce high-purity ceramic materials, thin films, and nanoparticles with tailored properties. noahchemicals.comresearchgate.net The reaction can be generalized as:

Ti(OR)₄ + 2H₂O → TiO₂ + 4ROH wikipedia.org

In the realm of catalysis, titanium(IV) alkoxides are indispensable. They are key components in various organic transformations, including:

Sharpless epoxidation: Titanium isopropoxide is a crucial catalyst for the asymmetric epoxidation of allylic alcohols. noahchemicals.com

Olefin polymerization: In combination with organoaluminum compounds, titanium alkoxides can catalyze the polymerization of olefins and dienes. mdpi.com For instance, the Ti(OR)₄–AlEt₃ system is used for the selective dimerization of ethylene (B1197577) to 1-butene. mdpi.com

Lactide polymerization: Titanium alkoxides have been demonstrated to be effective catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. researchgate.net The properties of the resulting polymer can be influenced by the structure of the alkoxide ligand. researchgate.net

The reactivity of titanium(IV) alkoxides can be tuned by modifying the steric and electronic properties of the alkyl groups on the alkoxide ligands. rsc.org

Significance of Cyclohexanolate Ligands in Coordination and Catalysis

The cyclohexanolate ligand, derived from cyclohexanol (B46403), imparts specific steric and electronic properties to a metal center. The bulky cyclohexyl group can influence the coordination environment of the titanium atom, affecting the reactivity and selectivity of the resulting complex.

In catalysis, the nature of the ligand is paramount. The steric bulk of the cyclohexanolate ligand can create a specific pocket around the metal center, which can lead to enhanced selectivity in catalytic reactions. For example, in C-H oxidation catalysis, increasing the bulk of alkoxide substituents has been shown to decrease the reaction rate but slightly increase selectivity. acs.org

Furthermore, the electronic properties of the ligand, such as its ability to donate electron density to the metal, can modulate the metal's reactivity. The second coordination sphere, the region beyond the ligands directly bonded to the metal, can also play a crucial role. nih.gov Interactions like hydrogen bonding within this sphere can influence the catalyst's activity and selectivity. nih.gov Ligands can also be "non-innocent," meaning they actively participate in the chemical transformation by acting as an electron reservoir or by being involved in bond-making and bond-breaking processes. wikipedia.org

While specific studies on the catalytic applications of titanium(IV) cyclohexanolate are limited, the principles of ligand design suggest that the cyclohexanolate ligand could be used to fine-tune the catalytic properties of titanium-based systems for various organic transformations.

Historical Context and Evolution of Titanium(IV) Alkoxide Research

The study of titanium chemistry began with the discovery of the element in 1791 by William Gregor and its naming by Martin Heinrich Klaproth. wikipedia.org However, the development of titanium alkoxide chemistry occurred much later. The 19th century saw initial observations of the formation of gels from silicon alkoxides upon exposure to moisture, laying the groundwork for what would become sol-gel chemistry. rsc.org

The mid-20th century marked a significant turning point with the rise of organometallic chemistry. The discovery of compounds like titanium isopropoxide in the 1950s opened up new avenues for synthesis and catalysis. noahchemicals.com Early research focused on their synthesis, often through the reaction of titanium tetrachloride with alcohols, and their basic reactivity, particularly their high sensitivity to water. wikipedia.orgrsc.org

The latter half of the 20th century and the early 21st century have seen an explosion in the applications of titanium alkoxides. The development of the sol-gel process provided a versatile method for materials synthesis. rsc.org In catalysis, the work of pioneers like K. Barry Sharpless on asymmetric epoxidation highlighted the power of titanium alkoxides in stereoselective synthesis. noahchemicals.com Research has since expanded to include their use in polymerization, C-H activation, and the development of advanced materials. mdpi.comacs.org

Modern research continues to explore the nuances of titanium alkoxide chemistry, with a focus on designing new catalysts with enhanced activity and selectivity through ligand modification and understanding the role of the second coordination sphere. nih.govnih.gov

Scope and Academic Relevance of Cyclohexanolate;Titanium(4+) Investigations

While titanium(IV) cyclohexanolate itself may not be the most extensively studied member of its class, its investigation holds academic relevance within the broader context of titanium alkoxide chemistry. Research into this compound and its derivatives can contribute to a deeper understanding of structure-property relationships in titanium-based systems.

The synthesis of titanium(IV) cyclohexanolate would likely follow established methods for preparing other titanium alkoxides, such as the reaction of titanium tetrachloride or another titanium halide with cyclohexanol, or through alcohol exchange with a more common titanium alkoxide like titanium isopropoxide. nih.govresearchgate.net

The academic relevance of studying titanium(IV) cyclohexanolate lies in several areas:

Catalyst Development: Investigating its catalytic activity in various reactions could reveal unique selectivities imparted by the cyclohexanolate ligand. This could lead to the development of new, more efficient catalytic systems.

Materials Science: As a precursor in sol-gel processes, titanium(IV) cyclohexanolate could be used to synthesize TiO₂ materials with specific morphologies and properties. The organic component, cyclohexanol, released during hydrolysis could also act as a template, influencing the final structure of the material.

Fundamental Organometallic Chemistry: Studying the structure, bonding, and reactivity of titanium(IV) cyclohexanolate and its complexes provides valuable data for understanding the fundamental principles of organometallic chemistry. This includes exploring its aggregation behavior in solution and its reactivity with various substrates.

The table below provides a summary of related titanium alkoxide compounds and their applications, offering a glimpse into the potential areas of investigation for titanium(IV) cyclohexanolate.

| Compound Name | Formula | Key Applications |

| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ | Catalyst in Sharpless epoxidation, precursor for TiO₂ synthesis via sol-gel process wikipedia.orgnoahchemicals.com |

| Titanium(IV) ethoxide | Ti(OCH₂CH₃)₄ | Precursor for TiO₂ films via sol-gel and chemical vapor deposition wikipedia.org |

| Titanium(IV) butoxide | Ti(O(CH₂)₃CH₃)₄ | Used in the synthesis of light-transparent materials with enhanced refractive index researchgate.net |

| Titanium(IV) chloride | TiCl₄ | Starting material for the synthesis of titanium alkoxides and titanium metal organic-chemistry.orglibretexts.org |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6426-39-7 |

|---|---|

Molekularformel |

C24H44O4Ti |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

cyclohexanolate;titanium(4+) |

InChI |

InChI=1S/4C6H11O.Ti/c4*7-6-4-2-1-3-5-6;/h4*6H,1-5H2;/q4*-1;+4 |

InChI-Schlüssel |

GHRBKUMCCNCPKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].[Ti+4] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Cyclohexanolate;titanium 4+ Complexes

Direct Synthesis Approaches

Direct methods offer the most straightforward pathways to titanium(IV) cyclohexanolate complexes. These approaches are characterized by the direct interaction of a titanium(IV) center with the cyclohexanolate ligand, leading to the formation of Ti-O bonds through substitution reactions.

Reactions Involving Titanium(IV) Halides and Cyclohexanol (B46403)/Cyclohexanolate Sources

A primary direct synthesis route involves the reaction of titanium(IV) halides, most commonly titanium tetrachloride (TiCl₄), with cyclohexanol or a pre-formed cyclohexanolate salt. The reaction with an alcohol, known as alcoholysis, proceeds with the elimination of hydrogen halide, typically hydrogen chloride (HCl), which is often removed from the reaction mixture to drive the equilibrium towards the product. wikipedia.org

The general reaction can be represented as: TiCl₄ + n(C₆H₁₁OH) → TiCl₄₋ₙ(OC₆H₁₁)ₙ + nHCl

The stoichiometry of the reaction can be controlled to produce partially or fully substituted products. For instance, reacting TiCl₄ with one to four equivalents of cyclohexanol allows for the stepwise replacement of chloride ions with cyclohexanolate groups. The reaction is typically carried out in an inert solvent to dissipate the heat generated by the exothermic reaction and to facilitate the removal of the HCl byproduct, which can be achieved by bubbling an inert gas through the mixture or by reaction with a base. wikipedia.org

Alternatively, using a pre-formed alkali metal cyclohexanolate, such as sodium cyclohexanolate (NaOC₆H₁₁), provides a more direct metathesis pathway. This method avoids the production of corrosive HCl and often leads to higher yields and purer products. nih.gov

The reaction is as follows: TiCl₄ + n(NaOC₆H₁₁) → TiCl₄₋ₙ(OC₆H₁₁)ₙ + nNaCl

The sodium chloride byproduct is insoluble in common organic solvents and can be easily removed by filtration. nih.gov

Table 1: Representative Reactions of Titanium(IV) Halides with Cyclohexanol/Cyclohexanolate

| Titanium Precursor | Cyclohexanolate Source | Stoichiometry (Ti:Source) | Typical Solvent | Byproduct | Product |

|---|---|---|---|---|---|

| TiCl₄ | Cyclohexanol | 1:4 | Toluene | HCl | Ti(OC₆H₁₁)₄ |

| TiCl₄ | Sodium Cyclohexanolate | 1:4 | Hexane (B92381)/THF | NaCl | Ti(OC₆H₁₁)₄ |

| TiCl₄ | Cyclohexanol | 1:2 | Dichloromethane | HCl | TiCl₂(OC₆H₁₁)₂ |

Transesterification Reactions with Other Titanium Alkoxides

Transesterification, or alcohol exchange, is a widely employed and efficient method for the synthesis of titanium(IV) cyclohexanolate. This equilibrium-driven process involves the reaction of a readily available titanium alkoxide, such as titanium(IV) isopropoxide [Ti(OⁱPr)₄] or ethoxide [Ti(OEt)₄], with cyclohexanol. google.comgoogleapis.com To shift the equilibrium towards the formation of the desired titanium cyclohexanolate, the lower-boiling alcohol (isopropanol or ethanol) is typically removed from the reaction mixture by distillation. google.comgoogleapis.com

The reaction can be generalized as: Ti(OR)₄ + 4(C₆H₁₁OH) ⇌ Ti(OC₆H₁₁)₄ + 4(ROH) (where R = isopropyl, ethyl, etc.)

This method is advantageous due to the mild reaction conditions and the high purity of the resulting products. The reaction is often carried out at elevated temperatures (130-210°C) to facilitate the removal of the displaced alcohol. google.comgoogleapis.com The choice of the starting alkoxide is often based on the boiling point difference between the corresponding alcohol and cyclohexanol, which simplifies the separation process. Titanium(IV) isopropoxide is a common choice for this purpose. google.comgoogleapis.com

Table 2: Transesterification for the Synthesis of Titanium(IV) Cyclohexanolate

| Starting Titanium Alkoxide | Alcohol Reactant | Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Method of Byproduct Removal |

|---|---|---|---|---|---|

| Titanium(IV) isopropoxide | Cyclohexanol | None (self-catalyzed) | 130-210 | 1-24 | Distillation of isopropanol |

| Titanium(IV) ethoxide | Cyclohexanol | None (self-catalyzed) | ~150 | ~8 | Distillation of ethanol |

Ligand Exchange Protocols with Titanium(IV) Amides

Ligand exchange with titanium(IV) amides, such as tetrakis(dimethylamido)titanium(IV) [Ti(NMe₂)₄], presents another viable route for the synthesis of titanium alkoxides. This method relies on the protonolysis of the Ti-N bond by an alcohol, in this case, cyclohexanol. The reaction is driven by the formation of the volatile dialkylamine byproduct, which can be easily removed under reduced pressure. researchgate.net

The general reaction is: Ti(NR₂)₄ + 4(C₆H₁₁OH) → Ti(OC₆H₁₁)₄ + 4(HNR₂)

This synthetic approach is particularly useful when mild reaction conditions are required, as it can often be carried out at or below room temperature. The high reactivity of the titanium-amide bond facilitates a clean and efficient conversion to the corresponding alkoxide. The progress of the reaction can be monitored by observing the cessation of amine evolution. researchgate.net

Indirect Synthetic Routes

Indirect synthetic routes to titanium(IV) cyclohexanolate complexes involve multi-step processes or the use of additional reagents to guide the formation and stabilization of the final product. These methods are often employed to create materials with specific properties, such as in the formation of oxide networks or to generate complexes with enhanced stability.

Sol-Gel Synthesis Pathways Utilizing Alkoxide Precursors

The sol-gel process is a versatile method for producing solid materials from small molecules. In the context of titanium-based materials, titanium alkoxides, including titanium(IV) cyclohexanolate, serve as critical molecular precursors. The process involves two main reactions: hydrolysis and condensation. mdpi.com

Hydrolysis: The titanium alkoxide is reacted with water, which can be added directly or be present as atmospheric moisture. This reaction replaces alkoxide groups (OR) with hydroxyl groups (OH). Ti(OC₆H₁₁)₄ + nH₂O → Ti(OC₆H₁₁)₄₋ₙ(OH)ₙ + n(C₆H₁₁OH)

Condensation: The hydroxylated intermediates then undergo condensation reactions, either through water condensation (forming Ti-O-Ti bridges and releasing water) or alcohol condensation (releasing cyclohexanol), to form a three-dimensional oxide network, or a "gel". mdpi.com

While the ultimate product of a complete sol-gel process is typically titanium dioxide (TiO₂), the initial stages involving the hydrolysis and condensation of titanium(IV) cyclohexanolate are fundamental to the process. The nature of the alkoxide group, in this case, cyclohexanolate, influences the rates of hydrolysis and condensation, thereby affecting the structure and properties of the resulting material. Cyclohexanol can also be used as a solvent in sol-gel preparations, influencing the gelation process. researchgate.net

Chelate-Assisted Synthesis and Stabilization Strategies

To increase the stability of titanium alkoxides towards hydrolysis and to modify their reactivity, chelating ligands can be introduced. These ligands are molecules that can form two or more bonds with the central titanium atom, creating a more stable ring structure. Common chelating ligands include β-diketones (e.g., acetylacetone), aminoalcohols, and carboxylic acids. tandfonline.comznaturforsch.comgoogle.com

The synthesis can be performed by reacting a titanium(IV) cyclohexanolate with a chelating ligand, or by reacting a titanium(IV) halide or a different alkoxide with a mixture of cyclohexanol and the chelating ligand. The chelating ligand can replace one or more of the cyclohexanolate groups, leading to mixed-ligand complexes. tandfonline.com

For example, the reaction with a β-diketone like acetylacetone (B45752) (Hacac) can be represented as: Ti(OC₆H₁₁)₄ + n(Hacac) → Ti(OC₆H₁₁)₄₋ₙ(acac)ₙ + n(C₆H₁₁OH)

These chelated titanium cyclohexanolate complexes often exhibit reduced reactivity in sol-gel processes, allowing for better control over the formation of oxide materials. The presence of the chelate ring sterically protects the titanium center from rapid attack by water molecules, thus moderating the hydrolysis and condensation rates. tandfonline.comznaturforsch.com

Table 3: Common Chelating Ligands for Titanium(IV) Complexes

| Chelating Ligand Class | Example Ligand | Typical Bonding Mode | Effect on Titanium Center |

|---|---|---|---|

| β-Diketones | Acetylacetone | Bidentate, forming a 6-membered ring | Increased hydrolytic stability, modified reactivity |

| Aminoalcohols | Triethanolamine | Bidentate or Tridentate | Stabilization of the complex |

| Hydroxycarboxylic Acids | Lactic Acid | Bidentate | Control of condensation rates |

Control of Reaction Conditions and Stoichiometry in Synthesis

The successful synthesis of titanium(IV) cyclohexanolate complexes with desired purity, yield, and structural characteristics is critically dependent on the precise control of reaction conditions and stoichiometry. The reactivity of titanium(IV) precursors, such as titanium tetrachloride or titanium isopropoxide, necessitates careful management of the reaction environment to prevent unwanted side reactions, such as premature hydrolysis or the formation of polymeric oxo-bridged species. Key parameters that must be meticulously controlled include the choice of solvent, the reaction temperature and pressure, and the molar ratios of the reactants.

Temperature and Pressure Influences on Synthesis Outcomes

Temperature and pressure are critical parameters that significantly influence the kinetics and thermodynamics of titanium(IV) cyclohexanolate synthesis. The optimal temperature profile for a given synthesis depends on the specific reactants and solvent used.

Temperature Effects: The reaction temperature affects the rate of reaction, the solubility of reactants, and the stability of the product. Generally, increasing the temperature accelerates the reaction rate. However, for thermally sensitive titanium alkoxides, excessive temperatures can lead to decomposition. researchgate.net For instance, thermal treatment of titanium(IV) alkoxides in organic media can lead to the formation of titanium dioxide nanoparticles, a process that underscores the importance of temperature control to isolate the molecular complex. researchgate.net

In many synthetic procedures involving titanium(IV) chloride and an alcohol, the initial reaction is often conducted at low temperatures (e.g., 0 °C or below) to moderate the highly exothermic reaction and prevent the uncontrolled evolution of hydrogen chloride gas. Subsequently, the reaction mixture may be heated to reflux to ensure complete reaction and drive off any volatile byproducts. nih.gov The specific temperature can also influence which polymorph or structural isomer of a complex is formed if multiple stable forms exist.

Pressure Effects: While many syntheses of titanium alkoxides are conducted at atmospheric pressure, pressure can be a useful tool, particularly in reactions involving volatile reactants or byproducts. Autogenous pressure, which is the pressure generated by the vapor of the solvent at a given temperature in a sealed vessel, is often utilized in solvothermal synthesis methods. researchgate.net

Conducting the synthesis under elevated pressure can:

Allow for the use of solvents at temperatures above their normal boiling points, potentially increasing reaction rates and influencing product crystallinity.

Maintain volatile reactants in the liquid phase, ensuring their availability for reaction.

Influence the equilibrium position of reactions where there is a change in the number of moles of gas.

Conversely, applying a vacuum can be used to remove volatile byproducts, such as HCl or the alcohol formed during an exchange reaction, thereby driving the reaction to completion according to Le Chatelier's principle.

| Parameter | Influence on Synthesis Outcome | General Considerations |

|---|---|---|

| Temperature | Affects reaction rate, reactant solubility, and product stability. | Low temperatures are often used initially for exothermic reactions. Higher temperatures can drive reactions to completion but risk thermal decomposition. |

| Pressure | Can increase reaction rates by allowing for higher temperatures. | Elevated pressures are used in solvothermal methods. Vacuum can be used to remove volatile byproducts. |

Purification and Isolation Techniques

The isolation of pure titanium(IV) cyclohexanolate from the reaction mixture is a critical step that often presents significant challenges due to the compound's sensitivity to moisture and air. The choice of purification method depends on the physical properties of the complex (e.g., volatility, solubility) and the nature of the impurities.

Crystallization: Recrystallization is one of the most common methods for purifying solid titanium alkoxide complexes. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the complex decreases, leading to the formation of crystals, while impurities remain in the solution. The selection of an appropriate solvent is crucial; the compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures. A mixture of solvents, such as a nonpolar solvent like hexane with a more polar solvent like dichloromethane, can often provide the ideal solubility profile for recrystallization. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent hydrolysis.

Distillation/Sublimation: For titanium(IV) cyclohexanolate complexes that are sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be a highly effective purification technique. This method is particularly useful for separating the desired product from non-volatile impurities, such as salts (e.g., lithium chloride from reactions involving organolithium reagents) or polymeric byproducts. Fractional distillation can be employed to separate mixtures of volatile liquids with different boiling points, which could be applicable if mixed-alkoxide species are present. chemguide.co.uk

Solvent Extraction: Solvent extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. While direct application to the moisture-sensitive titanium(IV) cyclohexanolate is problematic, variations of this technique can be used. For example, impurities can be selectively extracted. If the synthesis results in ionic byproducts, washing the crude product (dissolved in a nonpolar organic solvent) with a carefully pH-controlled aqueous solution could in principle remove these impurities, though the risk of hydrolysis to the main product is very high and would require stringent control. More commonly, extraction techniques are used in the purification of titanium-containing ores or in the separation of titanium from other metals in solution. researchgate.net

Chromatography: Chromatographic techniques, while less common for highly reactive organometallics, can be adapted for the purification of titanium complexes. Column chromatography using an inert solid phase, such as silica (B1680970) gel or alumina (B75360) that has been rigorously dried and de-activated, can be used. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. An inert, anhydrous eluent is passed through the column to separate the compounds. Given the reactivity of titanium alkoxides, this method requires careful optimization to avoid decomposition on the column. Ion-exchange chromatography has been utilized for the separation of titanium isotopes and the purification of radiolabeled titanium compounds. mdpi.comresearchgate.net

Structural Elucidation and Spectroscopic Characterization Principles

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional structure of molecules in a crystalline solid. For titanium alkoxides, these methods reveal not only the coordination geometry around the titanium center but also how individual molecules interact and arrange themselves within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. The technique is based on the principle that a crystalline material, when irradiated with a monochromatic X-ray beam, will diffract the X-rays in specific directions. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

The process involves several key steps:

Crystal Growth : A suitable single crystal of the compound, in this case, titanium(4+) cyclohexanolate, is carefully grown. This is often the most challenging step.

Data Collection : The crystal is mounted on a diffractometer and rotated while being exposed to an X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational methods are used to solve the "phase problem" and generate an electron density map, from which an atomic model is built and refined.

For titanium complexes, SCXRD can precisely determine critical structural parameters such as Ti-O bond lengths and the bond angles around the titanium atom, confirming its coordination number and geometry, which is often octahedral for titanium(IV) complexes. researchgate.netnih.gov

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in the crystal, a field known as supramolecular chemistry. nih.gov Titanium alkoxides are known to form various aggregates, and their assembly is influenced by the steric bulk of the alkoxide ligand. nih.gov

Common assemblies for titanium alkoxides include:

Monomers : With very bulky ligands, the titanium center may be sterically shielded, preventing aggregation.

Dimers and Oligomers : More commonly, titanium alkoxides like titanium isopropoxide form dimeric or trimeric structures in the solid state. researchgate.net In these structures, alkoxide ligands act as bridges between two or more titanium centers (μ-OR). mdpi.com

Oxo-Clusters : In the presence of even trace amounts of water, hydrolysis can lead to the formation of titanium-oxo clusters, where titanium centers are linked by both oxo (μ-O) and alkoxide bridges. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). For titanium(IV) complexes, which are diamagnetic (3d⁰ electronic configuration), NMR yields sharp and well-resolved spectra. nih.govhuji.ac.il

¹H NMR spectroscopy is used to identify the hydrogen atoms within the cyclohexanolate ligand. The chemical shift (δ) of each proton signal provides information about its electronic environment. The coordination of the cyclohexanolate ligand to the titanium center causes a shift in the resonance positions compared to free cyclohexanol (B46403).

Key features analyzed in the ¹H NMR spectrum include:

Chemical Shifts : The proton attached to the carbon bearing the oxygen (CH-O-Ti) is particularly diagnostic and will show a significant downfield shift upon coordination to the electron-withdrawing titanium center.

Signal Integration : The relative area under each signal corresponds to the number of protons it represents, confirming the ratio of different types of protons in the molecule.

Multiplicity : Spin-spin coupling between adjacent protons splits signals into multiplets (e.g., doublets, triplets), which helps in assigning protons to specific positions within the cyclohexyl ring.

| Assignment (Free Cyclohexanol) | Typical Chemical Shift (δ, ppm) | Assignment (Coordinated Cyclohexanolate) | Expected Chemical Shift (δ, ppm) |

| CH-OH | ~3.6 | CH-O-Ti | > 4.0 (Downfield shift) |

| Ring CH₂ | 1.1 - 1.9 | Ring CH₂ | 1.2 - 2.2 |

Note: Expected shifts for the coordinated ligand are illustrative and based on general principles of coordination chemistry.

¹³C NMR spectroscopy provides a map of the carbon framework of the cyclohexanolate ligand. Each unique carbon atom in the molecule gives a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to their electronic environment.

Analysis of the ¹³C NMR spectrum confirms:

The number of unique carbon environments : This helps determine the symmetry of the molecule in solution.

The presence of the C-O-Ti bond : The carbon atom directly bonded to the oxygen (C-O) experiences a significant shift upon coordination to titanium.

| Assignment (Free Cyclohexanol) chemicalbook.com | Typical Chemical Shift (δ, ppm) chemicalbook.com | Assignment (Coordinated Cyclohexanolate) | Expected Chemical Shift (δ, ppm) |

| C-OH | ~70.1 | C-O-Ti | > 75 (Downfield shift) |

| C₂/C₆ | ~35.6 | C₂/C₆ | Shifted |

| C₃/C₅ | ~24.4 | C₃/C₅ | Shifted |

| C₄ | ~25.8 | C₄ | Shifted |

Note: Data for free cyclohexanol is sourced from the literature. chemicalbook.com Expected shifts for the coordinated ligand are estimates.

While the prompt mentions ¹¹B NMR as an example for co-ligands, for a pure titanium cyclohexanolate complex, the most relevant "other nucleus" is titanium itself. Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.il

⁴⁷Ti and ⁴⁹Ti NMR : These isotopes are challenging to observe due to low natural abundance, low sensitivity, and broad signals resulting from their quadrupolar nature. However, for small, symmetric molecules, signals can be obtained. huji.ac.il The chemical shifts in ⁴⁹Ti NMR are highly sensitive to the coordination environment and the nature of the ligands attached to the titanium center. For titanium(IV) alkoxides like Ti(OⁱPr)₄, the signals are broader compared to simpler compounds like TiCl₄, reflecting the larger molecular size. huji.ac.il This technique, though specialized, can provide direct evidence about the electronic structure at the metal center.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing the vibrational modes of a molecule. For titanium(IV) cyclohexanolate, these techniques are instrumental in confirming the presence of the cyclohexanolate ligand and characterizing the critical Ti-O bond.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. In the case of titanium(IV) cyclohexanolate, the FTIR spectrum is expected to exhibit characteristic bands for the cyclohexyl ring and the Ti-O-C linkage.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the parent cyclohexanol, would confirm the formation of the titanium alkoxide. The most significant vibrational modes are those associated with the C-H, C-C, C-O, and Ti-O bonds.

Key FTIR Spectral Regions for Titanium(IV) Cyclohexanolate:

| Wavenumber Range (cm⁻¹) | Assignment |

| 2850-2950 | C-H stretching vibrations of the cyclohexyl ring |

| 1440-1460 | C-H bending vibrations of the cyclohexyl ring |

| 1000-1100 | C-O stretching vibrations of the alkoxide group |

| 500-700 | Ti-O stretching vibrations |

This is an interactive data table. Users can sort and filter the data.

The Ti-O stretching vibration is of particular interest as it directly probes the coordination environment of the titanium center. The position of this band can be influenced by factors such as the coordination number of the titanium atom and the presence of bridging or terminal alkoxide groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular framework. For titanium(IV) cyclohexanolate, Raman spectroscopy can be used to further characterize the Ti-O bonds and the skeletal vibrations of the cyclohexyl ligand.

One of the challenges in the Raman spectroscopy of titanium alkoxides can be fluorescence from impurities. However, the use of UV excitation can often circumvent this issue and may even lead to a preresonance Raman enhancement as the excitation wavelength approaches the UV absorption bands of the compound researchgate.net.

Expected Raman Shifts for Titanium(IV) Cyclohexanolate:

| Raman Shift (cm⁻¹) | Assignment |

| 2850-2950 | C-H stretching vibrations of the cyclohexyl ring |

| 1440-1460 | C-H bending vibrations of the cyclohexyl ring |

| 800-1000 | C-C stretching (ring breathing) modes |

| 500-700 | Symmetric Ti-O stretching vibrations |

This is an interactive data table. Users can sort and filter the data.

The Ti-O stretching modes in the Raman spectrum can provide insights into the symmetry of the molecule and the nature of the titanium-oxygen bonds.

Electronic Spectroscopy Principles

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of UV or visible light. This technique provides information about the electronic structure and coordination geometry of metal complexes.

Titanium(IV) has a d⁰ electron configuration, meaning its d-orbitals are empty. Consequently, d-d electronic transitions, which are common in transition metal complexes with d-electrons, are not possible docbrown.info. Therefore, titanium(IV) compounds are typically colorless docbrown.info.

The UV-Vis spectrum of titanium(IV) cyclohexanolate is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. These transitions involve the excitation of an electron from a high-energy orbital on the cyclohexanolate ligand to an empty d-orbital on the titanium(IV) center.

The position and intensity of these LMCT bands are sensitive to the coordination environment of the titanium atom. For tetrahedrally coordinated titanium(IV), a strong absorption band is typically observed around 210 nm researchgate.net. In contrast, penta- and hexa-coordinated titanium species show absorption bands at longer wavelengths, around 275 nm researchgate.net.

Typical UV-Vis Absorption for Titanium(IV) Alkoxides:

| Wavelength (nm) | Type of Transition |

| ~210-240 | Ligand-to-Metal Charge Transfer (LMCT) |

This is an interactive data table. Users can sort and filter the data.

The absence of absorption in the visible region of the spectrum confirms the +4 oxidation state of titanium.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile compounds, including many organometallic complexes. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions.

For titanium(IV) cyclohexanolate, ESI-MS can be used to determine the molecular weight of the parent molecule. The observation of the molecular ion peak would confirm the identity of the compound. Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment), characteristic fragmentation patterns can be observed.

The fragmentation of titanium(IV) cyclohexanolate would likely involve the sequential loss of cyclohexanolate ligands or fragments of the cyclohexyl ring. The analysis of these fragment ions can provide valuable information about the structure and connectivity of the complex.

Hypothetical ESI-MS Fragmentation of Titanium(IV) Cyclohexanolate [Ti(OC₆H₁₁)₄]:

| Ion | Description |

| [Ti(OC₆H₁₁)₄ + H]⁺ or [Ti(OC₆H₁₁)₄ + Na]⁺ | Pseudomolecular ion |

| [Ti(OC₆H₁₁)₃]⁺ | Loss of a cyclohexanolate radical |

| [Ti(O)(OC₆H₁₁)₂]⁺ | Loss of cyclohexene and cyclohexanol |

This is an interactive data table. Users can sort and filter the data.

The specific fragmentation pathway can provide clues about the stability of different substructures within the molecule.

Thermal Analysis Methods

Thermal analysis methods are crucial for understanding the thermal stability and decomposition pathways of coordination compounds such as titanium(4+) cyclohexanolate. These techniques measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a cornerstone technique in the thermal analysis of titanium alkoxides, providing quantitative information about the thermal stability and composition of the compound by monitoring its mass change as it is heated. For titanium(4+) cyclohexanolate, a TGA experiment would reveal the temperatures at which the organic cyclohexanolate ligands are cleaved from the titanium center.

The decomposition of titanium alkoxides, such as titanium tetraisopropoxide (TTIP), which serves as a well-studied analogue, typically occurs in a stepwise manner. The process often involves the release of volatile organic byproducts, leading to the formation of titanium hydroxide or, ultimately, titanium dioxide (TiO2) at higher temperatures. cam.ac.ukarxiv.org The onset of thermal decomposition for similar titanium alkoxides has been reported to occur at temperatures around 250°C. arxiv.org

A typical TGA curve for a titanium alkoxide would show distinct mass loss steps corresponding to the removal of the organic ligands. The final residual mass at the end of the analysis, after all organic material has been pyrolyzed, should correspond to the mass of the inorganic residue, typically TiO2. This allows for the experimental determination of the inorganic content of the parent compound, which can be compared with the theoretical value to infer the compound's stoichiometry.

The decomposition can be influenced by the presence of bulky ligands, which may affect the steric environment around the titanium atom and, consequently, the decomposition temperature and mechanism. nih.gov The analysis of the gaseous byproducts evolved during the TGA can be performed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer to further elucidate the decomposition pathway.

Below is an illustrative data table representing hypothetical TGA data for the decomposition of titanium(4+) cyclohexanolate, based on the known behavior of analogous titanium alkoxides.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | ~5% | Loss of adsorbed solvent or moisture |

| 250 - 400 | ~60% | Major decomposition: loss of cyclohexanolate ligands |

| 400 - 600 | ~10% | Further decomposition of organic residues |

| > 600 | Stable | Final residue of Titanium Dioxide (TiO2) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a newly synthesized or characterized compound like titanium(4+) cyclohexanolate, elemental analysis is indispensable for confirming its empirical formula and, by extension, its stoichiometry and purity. researchgate.netnih.gov This technique provides the percentage by mass of each element present in the sample.

The process typically involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The titanium content can be determined gravimetrically by converting the titanium in the sample to a stable oxide, TiO2, and weighing the residue. nih.gov

The experimentally determined mass percentages of carbon, hydrogen, oxygen, and titanium are then compared with the theoretical percentages calculated from the proposed chemical formula of titanium(4+) cyclohexanolate, Ti(OC6H11)4. A close agreement between the found and calculated values provides strong evidence for the assigned stoichiometry. nih.gov

Below is an example data table showing the theoretical elemental composition of titanium(4+) cyclohexanolate and representative experimental values that would be expected from elemental analysis.

| Element | Theoretical Mass % (for Ti(OC6H11)4) | Found Mass % (Example) |

| Carbon (C) | 64.85% | 64.78% |

| Hydrogen (H) | 9.98% | 9.91% |

| Oxygen (O) | 14.39% | 14.45% |

| Titanium (Ti) | 10.78% | 10.86% |

Coordination Chemistry and Ligand Sphere Dynamics of Cyclohexanolate;titanium 4+

Coordination Geometries of Titanium(IV) Centers

The titanium(IV) ion, with its d0 electron configuration, exhibits a strong tendency to achieve higher coordination numbers to satisfy its Lewis acidity. wikipedia.org While the simple stoichiometry of a compound like titanium(IV) cyclohexanolate, Ti(O-c-C₆H₁₁)₄, might suggest a four-coordinate tetrahedral geometry, the reality is often more complex due to titanium's oxophilic nature and propensity for coordination expansion. quora.com

In its complexes, titanium(IV) commonly adopts an octahedral coordination geometry. wikipedia.org This preference is driven by the energetic favorability of forming six bonds over four and the greater crystal field stabilization energy (CFSE) associated with octahedral arrangements, even for a d⁰ ion where CFSE is zero. libretexts.org For titanium(IV) alkoxides, monomeric, truly tetrahedral species are rare and typically enforced by very bulky ancillary ligands that sterically prevent aggregation. researchgate.net

More commonly, the titanium centers achieve a more stable, six-coordinate octahedral environment through the formation of oligomers, such as dimers, trimers, or tetramers. quora.comresearchgate.net In these structures, alkoxide ligands from one titanium center use their oxygen lone pairs to bridge to an adjacent titanium center, effectively increasing the coordination number of both metal centers. quora.com For example, titanium ethoxide is known to exist as a tetramer in the solid state, with each titanium atom residing in an octahedral environment. quora.com The tendency to form such oligomers is influenced by the steric bulk of the alkoxide group; less hindered alkoxides like methoxide (B1231860) and ethoxide are more prone to forming higher-order oligomers than bulkier ones like isopropoxide or, presumably, cyclohexanolate. quora.comresearchgate.net

| Feature | Tetrahedral Geometry | Octahedral Geometry |

|---|---|---|

| Coordination Number | 4 | 6 |

| Typical Structure | Monomeric, e.g., TiCl₄ wikipedia.org | Oligomeric (bridged), e.g., [Ti(OEt)₄]₄ quora.com |

| Driving Factor | Sterically demanding ligands researchgate.net | High Lewis acidity and oxophilicity of Ti(IV) quora.com |

| Prevalence in Alkoxides | Rare, disfavored | Common, energetically favored libretexts.org |

Nature of the Titanium-Oxygen Bond with Cyclohexanolate

Due to the high formal +4 oxidation state of titanium, its bonds exhibit a significant degree of covalent character. wikipedia.org The titanium-oxygen bond in alkoxides like titanium(IV) cyclohexanolate is a strong, polarized covalent bond. Theoretical studies on various titanium oxides and related compounds confirm that as the oxidation state of titanium increases, the covalency of the Ti-O bond also increases. ub.eduresearchgate.net

First-principles molecular-orbital calculations on titanium-metalloid compounds indicate that the dominant covalent bonding arises from the interaction between the metal's 3d orbitals and the oxygen's 2p orbitals. aps.org The strength of the Ti-O bond can be influenced by the other ligands attached to the titanium center. nih.gov For instance, DFT calculations have shown that the Ti-O bond strength can be tuned by changing the ancillary ligation on the titanium atom. nih.gov The bond is generally strong, though it can be cleaved under specific reaction conditions, such as hydrolysis or alcoholysis. researchgate.netnih.gov

Ligand Exchange and Substitution Processes

The Ti-O bonds in titanium(IV) alkoxides are dynamic and susceptible to cleavage, allowing for ligand exchange and substitution reactions. These processes are fundamental to the use of these compounds as catalysts and precursors, for example, in sol-gel processes where hydrolysis and condensation reactions occur. researchgate.net Ligand substitution involves the replacement of one ligand with another without a change in the metal's oxidation state. libretexts.org

The substitution of alkoxide ligands on a titanium(IV) center can proceed through various mechanisms, with an associative (A) mechanism being frequently proposed for hydrolysis reactions. koreascience.kr In this pathway, the incoming nucleophile (e.g., a water molecule or another alcohol) first coordinates to the titanium center, forming a higher-coordinate transition state (e.g., five-coordinate), before the original alkoxide ligand departs. researchgate.netkoreascience.kr

The kinetics of these exchange reactions are influenced by several factors. For hydrolysis, the reaction rate often decreases with the increasing size of the alkoxy group due to steric hindrance effects. semanticscholar.org This suggests that the larger cyclohexanolate ligand would likely undergo slower hydrolysis compared to smaller alkoxides like ethoxide. The rate of reaction is also dependent on the concentration of the incoming ligand. koreascience.kr

The presence of other, non-exchanging (ancillary) ligands in the titanium coordination sphere can significantly modulate the lability of the cyclohexanolate ligands. The electronic and steric properties of these ancillary ligands are key.

Steric Effects : Bulky ancillary ligands can sterically hinder the approach of an incoming nucleophile, thereby slowing down an associative substitution reaction. researchgate.netnih.gov Conversely, steric crowding around the metal center could also weaken the existing Ti-O bonds, potentially facilitating a more dissociative pathway, although this is less common for octahedral complexes. libretexts.org

Electronic Effects : Electron-withdrawing ancillary ligands can increase the Lewis acidity of the titanium center, making it more susceptible to nucleophilic attack and potentially accelerating an associative ligand exchange. rsc.org Studies on manganese complexes have shown that tuning the electron-donating ability of the ancillary ligand can systematically alter the reactivity at the metal center. nih.govnih.gov This principle also applies to titanium complexes, where the electronic properties of supporting ligands influence the lability of other coordinated groups. rsc.org

Aggregation and Oligomerization Phenomena

As mentioned, monomeric titanium(IV) alkoxides are rare in the solid state or in concentrated solutions. quora.com They readily undergo aggregation or oligomerization to form multinuclear species. This process is driven by the desire of the electrophilic titanium(IV) centers to expand their coordination sphere, typically to an octahedral geometry. quora.com The aggregation occurs through the formation of oxo or alkoxo bridges between titanium centers.

The extent of oligomerization is strongly dependent on the steric bulk of the alkoxide ligands. researchgate.net Larger, more sterically demanding ligands like isopropoxide or cyclohexanolate disfavor the formation of large aggregates compared to smaller ligands like methoxide or ethoxide. quora.com This steric hindrance effect has been observed in the hydrolysis-condensation reactions of various titanium alkoxides. researchgate.net For example, while titanium methoxide forms tetramers, titanium isopropoxide is more likely to exist as a monomer or smaller oligomer in solution. quora.com Therefore, titanium(IV) cyclohexanolate is expected to exhibit a lower degree of aggregation than its less bulky counterparts. The aggregation state can also be influenced by the solvent and the presence of other coordinating species.

| Alkoxide Ligand | Relative Steric Bulk | Observed Aggregation Tendency |

|---|---|---|

| Methoxide (-OCH₃) | Low | High (e.g., tetramers) quora.com |

| Ethoxide (-OCH₂CH₃) | Moderate | High (e.g., tetramers) quora.com |

| Isopropoxide (-OCH(CH₃)₂) | High | Low (often monomeric in solution) quora.com |

| Cyclohexanolate (-O-c-C₆H₁₁) | High | Expected to be low researchgate.net |

Formation of Dimeric and Polymeric Structures via Alkoxo Bridges

Titanium(IV) alkoxides, including titanium(IV) cyclohexanolate, exhibit a strong tendency to form multinuclear complexes in the solid state and in non-coordinating solvents. This association occurs through the formation of alkoxo bridges, where the oxygen atom of an alkoxide ligand donates a lone pair of electrons to an adjacent titanium center, resulting in the expansion of the metal's coordination sphere. The most common coordination numbers for titanium(IV) are six, although four, five, seven, and eight-coordinate compounds are also known. researchgate.netwikipedia.org This bridging leads to the creation of dimeric, trimeric, tetrameric, and even higher polymeric structures.

In the case of titanium(IV) cyclohexanolate, the titanium centers are coordinatively unsaturated as monomers, Ti(OC₆H₁₁₎₄. To achieve electronic and coordinative saturation, they oligomerize. The oxygen atom of the cyclohexanolate ligand acts as a bridging ligand (μ-OR) between two titanium atoms. This results in structures containing a central {Ti₂(μ-OR)₂} core. For example, in a dimeric structure, [Ti(OC₆H₁₁)₄]₂, each titanium atom can achieve a five-coordinate geometry.

Further association can lead to more complex polymeric chains or clusters. The formation of these larger structures is a characteristic feature of titanium alkoxide chemistry, driven by the electrophilicity of the d⁰ Ti(IV) center and its propensity to expand its coordination number, typically to six in an octahedral geometry. wikipedia.org The reaction of titanium isopropoxide with other ligands has been shown to form various multinuclear cores, such as {Ti₂}, {Ti₆}, and {Ti₉}, stabilized by the respective ligands. nih.gov Similarly, the formation of intramolecular μ-oxo bridges upon hydrolysis is a known phenomenon in the self-assembly of dinuclear titanium(IV) complexes. rsc.org While specific structural data for crystalline titanium(IV) cyclohexanolate is not detailed in the provided results, its behavior can be inferred from analogous titanium(IV) alkoxide systems.

Table 1: Common Structural Motifs in Titanium(IV) Alkoxide Aggregates

| Structural Motif | Description | Coordination Number of Ti | Bridging Ligands |

| Dimer | Two titanium centers linked by two bridging alkoxide groups. | Typically 5 | 2 x (μ-OR) |

| Trimer (Linear) | A linear chain of three titanium centers linked by bridging alkoxides. | 5 or 6 | 4 x (μ-OR) |

| Tetramer (Cubane) | A cubane-like {Ti₄O₄} core with alkoxide ligands. | 6 | 4 x (μ₃-O), alkoxides |

| Higher Polymers | Extended chains or complex clusters. | Typically 6 | (μ-OR), (μ₃-O) |

Factors Influencing Degree of Association (e.g., Steric Bulk, Solvent Effects)

The degree of oligomerization in titanium(IV) cyclohexanolate and related alkoxides is not fixed and is highly sensitive to several factors, primarily the steric bulk of the alkoxide ligand and the nature of the solvent.

Steric Bulk: The size and branching of the alkyl group on the alkoxide ligand play a crucial role in determining the extent of association. Larger, bulkier ligands sterically hinder the formation of alkoxo bridges between titanium centers. For smaller alkoxides like methoxide and ethoxide, high degrees of association (trimers, tetramers) are common. As the steric bulk increases, as with isopropoxide and tert-butoxide, the degree of association decreases. scispace.com The cyclohexanolate ligand is relatively bulky, which would suggest that it might favor lower degrees of aggregation, such as dimers or trimers, compared to less sterically demanding alkoxides. This steric hindrance can prevent the close approach required to form extensive polymeric networks.

Solvent Effects: The solvent can significantly influence the structure of titanium(IV) cyclohexanolate in solution.

Non-coordinating Solvents: In non-coordinating solvents like hydrocarbons (e.g., hexane (B92381), toluene), the alkoxide tends to maintain its oligomeric structure, similar to the solid state.

Coordinating Solvents: In the presence of Lewis basic (coordinating) solvents such as alcohols, ethers (like tetrahydrofuran, THF), or amines, the degree of association can be reduced. nih.gov The solvent molecules can coordinate to the electrophilic titanium centers, satisfying their coordination requirements and breaking the alkoxo bridges. This can lead to the formation of monomeric or dimeric solvate complexes. For instance, Ti(OR)₄ can react with a coordinating solvent (L) to form monomeric adducts like Ti(OR)₄L₂. nih.gov

Parent Alcohol: When dissolved in its parent alcohol (cyclohexanol), an exchange of alkoxy groups can occur through substitution reactions, which modifies the molecular structure and chemical reactivity of the precursor. scispace.com This process is known as an alcohol interchange reaction.

Table 2: Influence of Factors on the Degree of Association of Ti(OR)₄

| Factor | Condition | Effect on Association | Resulting Structure |

| Steric Bulk | Low (e.g., -OCH₃) | High | Trimeric, Tetrameric |

| High (e.g., -OC₆H₁₁) | Low | Monomeric, Dimeric | |

| Solvent | Non-coordinating | High | Polymeric, Oligomeric |

| Coordinating (e.g., THF) | Low | Monomeric or Dimeric Solvates | |

| Concentration | High | Increased | Higher Oligomers |

| Low | Decreased | Lower Oligomers, Monomers |

Lewis Acidity of Titanium(IV) Centers in Cyclohexanolate Complexes

The oxygen atoms of the cyclohexanolate ligands are themselves Lewis bases, donating electron density to the titanium center. However, because oxygen is highly electronegative, the Ti-O bond is polarized towards the oxygen, which maintains a significant partial positive charge on the titanium atom, preserving its Lewis acidic character. This Lewis acidity is the driving force for the coordination of additional ligands, such as solvent molecules or the formation of alkoxo bridges as discussed previously.

The Lewis acidity of titanium(IV) cyclohexanolate complexes makes them effective catalysts in a variety of organic reactions, including esterification, epoxidation, and polymerization. researchgate.netresearchgate.net In these reactions, the titanium center activates a substrate (e.g., a carbonyl group) by coordinating to it, making it more susceptible to nucleophilic attack.

The strength of the Lewis acidity can be tuned:

Ligand Electronics: Electron-withdrawing groups on the alkoxide ligand would increase the Lewis acidity of the titanium center by pulling electron density away from it. Conversely, electron-donating groups would decrease its acidity.

Coordination Number: As the coordination number of the titanium center increases, its Lewis acidity generally decreases because the metal center becomes more electronically saturated. For example, a monomeric, four-coordinate Ti(OC₆H₁₁)₄ would be a stronger Lewis acid than a six-coordinate, alkoxo-bridged dimer.

The interaction with Lewis bases can lead to the formation of stable acid-base adducts. For instance, Ti(IV) complexes can form distorted octahedral coordination environments with trans-chloride ligands when reacted with bidentate diphosphines and diamines. nih.gov While specific studies on cyclohexanolate are not detailed, similar principles of forming monomeric Lewis acid-base adducts would apply. nih.gov The quantification of Lewis acidity for heterogeneous Ti-supported catalysts has been demonstrated, showing that an optimal concentration of metal centers corresponds to the highest Lewis acidity. rsc.org

Reaction Mechanisms and Chemical Transformations of Cyclohexanolate;titanium 4+

Carbon-Oxygen Bond Activation and Cleavage

The strong Lewis acidic nature of the titanium(IV) center is fundamental to its ability to activate and facilitate the cleavage of carbon-oxygen (C-O) bonds. This interaction polarizes the C-O bond, rendering it more susceptible to nucleophilic attack or cleavage.

Titanium(IV) complexes, by virtue of the metal's oxophilic and Lewis acidic character, readily coordinate to oxygen-containing functional groups. rsc.org In the case of an alcohol or ether, this coordination withdraws electron density from the oxygen atom, weakening the adjacent C-O bond. This electronic perturbation lowers the activation energy required for bond scission. For instance, titanium complexes have been widely utilized as catalysts for C-C bond-forming processes that proceed through free-radical pathways, often initiated by the activation of functional groups like epoxides. nih.gov The interaction between the titanium(IV) center and the oxygen atom of an epoxide, for example, facilitates the ring-opening of the strained three-membered ring, a process that involves C-O bond cleavage. nih.gov This principle extends to other substrates where the polarization of a C-O bond by the titanium(IV) center is the key initiating step of a transformation.

The cleavage of a polarized C-O bond facilitated by a titanium(IV) center can occur heterolytically, where one fragment retains both electrons from the broken bond. chemistrysteps.comlibretexts.orgpressbooks.pub This type of cleavage results in the formation of a carbocation and a titanium-bound alkoxide or hydroxide species.

Heterolytic Cleavage:

R-O-H + Ti(IV) → [R-O(H)-Ti(IV)] → R⁺ + [HO-Ti(IV)]⁻

This pathway is distinct from radical-based mechanisms and is favored for substrates that can form relatively stable carbocations (e.g., tertiary, allylic, or benzylic systems). The resulting carbocation is a highly reactive intermediate that can subsequently undergo rearrangement, elimination to form an alkene, or be trapped by a nucleophile to form a new bond. The strong Lewis acidity of the Ti(IV) species enhances the electrophilicity of the carbon atom, promoting its departure as a cationic species. nih.gov

Radical Pathways in Titanium Catalysis

Titanium's accessible redox chemistry, particularly the Ti(III)/Ti(IV) couple, allows it to serve as a potent mediator of radical reactions. researchgate.netacs.org Low-valent titanium species, often generated in situ from Ti(IV) precursors, can initiate radical processes through single-electron transfer (SET). acs.org

Titanium(III) complexes, which can be generated from Ti(IV) compounds, are capable of promoting the formation of radicals via SET. nih.gov For example, the reductive ring-opening of epoxides mediated by titanocene (B72419) complexes generates radical intermediates. nih.gov This process combines Lewis acid catalysis with radical chemistry. nih.gov The Ti(III) center donates a single electron to the substrate, leading to the formation of a radical anion which then fragments.

Once generated, these carbon-centered radicals are versatile intermediates. nih.gov Their reactivity includes:

Intermolecular C-C Bond Formation: Radicals can add to unsaturated systems like alkenes, alkynes, and carbonyls, forming new carbon-carbon bonds. nih.gov

Intramolecular Cyclization: If an unsaturated functional group is present within the same molecule, the radical can undergo intramolecular addition to form cyclic products. nih.gov

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule to yield a reduced product.

The development of new titanium ligands, including chiral complexes, has enabled the stereoselective and enantioselective synthesis of products through these radical pathways. nih.gov

Homolytic cleavage involves the breaking of a covalent bond where each resulting fragment retains one of the bonding electrons, leading to the formation of two radical species. chemistrysteps.comlibretexts.orgyoutube.com This process is fundamentally different from heterolytic cleavage, which produces ions. chemistrysteps.compressbooks.pub Titanium enolates, for example, may possess a unique biradical character that enables them to trigger the homolytic cleavage of compounds with weak covalent bonds, such as peroxides. tdx.cat The process requires energy, typically from heat or light, to overcome the bond dissociation energy. chemistrysteps.compressbooks.pub

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

| Electron Distribution | One electron from the bond goes to each fragment chemistrysteps.comyoutube.com | Both electrons from the bond go to one fragment chemistrysteps.comyoutube.com |

| Products | Radicals (neutral species with an unpaired electron) libretexts.org | Ions (a cation and an anion) youtube.com |

| Mechanism Notation | Single-barbed "fishhook" arrows libretexts.orgyoutube.com | Double-barbed arrows libretexts.orgyoutube.com |

| Typical Substrates | Non-polar bonds pressbooks.pub | Polar bonds |

| Initiation | Often requires energy (heat or light) libretexts.orgpressbooks.pub | Often occurs in polar solvents to stabilize resulting ions |

Coordination-Insertion Mechanisms

The coordination-insertion mechanism is a cornerstone of transition-metal-catalyzed polymerization and is a key pathway for catalysts based on titanium(IV) alkoxides. acs.orgnih.gov This mechanism involves two fundamental steps: the coordination of a monomer to the titanium center, followed by its insertion into a metal-ligand bond.

This process is characteristic of Ziegler-Natta type polymerizations. nih.gov The catalytic cycle can be described as follows:

Coordination: An unsaturated monomer, such as an alkene or a cyclic ester, coordinates to a vacant site on the coordinatively unsaturated titanium(IV) center. acs.orgnih.gov The electron-donating effect of ligands on the titanium complex can enhance the coordination ability of the metal center. acs.org

Insertion: The coordinated monomer then inserts into an existing titanium-carbon or titanium-oxygen bond (in the case of ring-opening polymerization). This step involves the formation of a new bond between the monomer and the ligand, and a new bond between the titanium and a different atom of the monomer, effectively extending the ligand chain. acs.org

Chain Propagation: The process repeats as new monomer molecules coordinate and insert, leading to the growth of a polymer chain.

For the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, a titanium alkoxide initiator first attacks the carbonyl group of the monomer. The ring opens via cleavage of the acyl-oxygen bond, allowing the monomer to insert and the polymer chain to propagate. acs.org This coordination-insertion mechanism is a common pathway for various titanium complexes in polymerization reactions. acs.org

Relevance in Polymerization Reactions

Titanium(IV) alkoxides, including by extension titanium(IV) cyclohexanolate, are effective catalysts in polymerization reactions, particularly in the ring-opening polymerization of cyclic esters and epoxides.

One significant application is in the ring-opening copolymerization of cyclohexene oxide and carbon dioxide to produce polycarbonates. Titanium(IV) complexes with amino-tris(phenolate) ligands, which can feature alkoxide initiating groups, have been shown to be active catalyst systems for this transformation. These reactions typically proceed in a controlled manner, indicated by a linear evolution of the polycarbonate's molar mass with the conversion of the epoxide. nih.govresearchgate.net The propagating species in these catalytic cycles are proposed to be anionic titanium alkoxide complexes. nih.govresearchgate.net

The general mechanism involves the coordination of the epoxide to the Lewis acidic titanium center, followed by nucleophilic attack of an alkoxide group on one of the epoxide's carbon atoms, leading to the opening of the ring. This process generates a new alkoxide that can then react with another monomer, propagating the polymer chain.

Below is a table summarizing the catalytic performance of a representative Titanium(IV) catalyst system in the copolymerization of cyclohexene oxide and CO2.

| Catalyst System Component | Temperature (°C) | Pressure (bar CO2) | Turnover Frequency (h⁻¹) | Selectivity (Carbonate Linkages) |

| LTiX / PPNCl | 80 | 40 | ~60 | >90% |

Data sourced from studies on Ti(IV)-Tris(phenolate) Catalyst Systems. nih.govresearchgate.net

Ziegler-Natta catalysts, which are based on titanium compounds, are fundamental in the synthesis of polyolefins. While heterogeneous Ziegler-Natta catalysts are more common in industry, homogeneous systems often utilize Group 4 metal complexes, including titanium. These catalysts are used to polymerize terminal alkenes. wikipedia.org

Transesterification Processes

Titanium(IV) alkoxides are widely employed as catalysts in transesterification reactions, which are crucial in processes like biodiesel production and polyester synthesis. core.ac.ukscience-gate.com The mechanism of transesterification catalyzed by titanium alkoxides is more complex than that of simple Brønsted acids.

The titanium center acts as a Lewis acid, activating the carbonyl group of the ester towards nucleophilic attack. There are several proposed pathways for the reaction. One possibility involves the coordination of the ester's carbonyl oxygen to the titanium center, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. core.ac.uk Another proposed mechanism involves the exchange of an alkoxide ligand on the titanium catalyst with the incoming alcohol, forming a new titanium alkoxide that then reacts with the ester. core.ac.uk

A study on the transesterification of monoolein with titanium isopropoxide, a representative titanium alkoxide, revealed that the reaction is second-order with respect to the alcohol. This suggests that the alcohol plays a key role in the rate-determining step. The study also demonstrated that high ester yields (>99%) could be achieved. fao.orgresearchgate.net

The following table presents kinetic data for the transesterification of monoolein catalyzed by titanium isopropoxide.

| Reactants | Catalyst | Reaction Order (w.r.t. Alcohol) | Rate Constant (L mol⁻¹ min⁻¹) | Max. Ester Yield (%) |

| Monoolein, Isopropanol | Titanium Isopropoxide | 2 | 0.0002 | >99 |

Data from a kinetic study on a model transesterification system. fao.orgresearchgate.net

In the context of biodiesel production from triglycerides, the titanium alkoxide catalyst can also react with methanol or the resulting glycerides, forming different active species that can further react to produce fatty acid methyl esters (FAME). core.ac.uk However, a significant challenge with simple titanium alkoxides in biodiesel production is their sensitivity to water, which can lead to hydrolysis and the formation of less active titanium dioxide (TiO2). core.ac.ukresearchgate.net

Hydride Transfer Reactions

While direct hydride transfer from a stable titanium(IV) alkoxide is not a commonly reported primary reaction pathway, the broader chemistry of titanium alkoxides is relevant to reactions that involve hydrogen atom transfer, particularly in the context of radical reactions initiated by reduced titanium species.

Low-valent titanium species (Ti(III)), which can be generated in situ from Ti(IV) precursors like titanium(IV) alkoxides, are potent single-electron donors. These Ti(III) species can initiate radical reactions, such as the reductive ring-opening of epoxides. nih.gov In these processes, a hydrogen atom transfer often follows the initial C-O bond cleavage. For instance, in visible-light-promoted reductions, a Ti(III) alkoxide can be formed, and under irradiation, a hydrogen atom can be transferred from an isopropoxide unit to a primary radical center. rsc.orgchemrxiv.org

A proposed mechanism involves the following steps:

Reduction of Ti(IV) to Ti(III): An alkyltitanium alkoxide, formed in situ, can undergo reduction of the Ti(IV) center to a Ti(III) species. rsc.orgchemrxiv.org

Substrate Coordination: The substrate, such as an iodohydrin formed from an epoxide, coordinates to the Ti(III) center. rsc.orgchemrxiv.org

Single-Electron Transfer (SET) and Radical Formation: The Ti(III) center transfers an electron to the substrate, leading to the formation of a radical. rsc.orgchemrxiv.org

Hydrogen Atom Transfer: A hydrogen atom is then transferred from a ligand on the titanium, such as an isopropoxide, to the newly formed radical, yielding the final reduced product. rsc.orgchemrxiv.org

This sequence of events highlights the role of the titanium complex in facilitating what is effectively a net hydride transfer through a radical pathway involving hydrogen atom abstraction.

Catalytic Applications and Mechanistic Studies of Cyclohexanolate;titanium 4+ Complexes

Polymerization Catalysis

Titanium(IV) alkoxides, including cyclohexanolate derivatives, are well-established catalysts or catalyst precursors in the synthesis of a wide range of polymers. Their effectiveness is attributed to their ability to activate monomers and control the polymer chain growth.

Role in Olefin Polymerization (Ziegler-Natta Type Systems)

In the realm of Ziegler-Natta catalysis for olefin polymerization, titanium(IV) compounds are crucial precursors to the active catalytic species. While titanium tetrachloride is a traditional choice, titanium alkoxides like titanium(4+) cyclohexanolate can also be employed, typically in conjunction with an aluminum alkyl co-catalyst.

The fundamental role of the titanium complex is to form an active site capable of coordinating and inserting olefin monomers. The process begins with the activation of the titanium(IV) precursor by the co-catalyst, such as triethylaluminum (B1256330) (AlEt₃). This activation involves both alkylation and reduction of the titanium center, typically to Ti(III), creating a vacant coordination site essential for monomer binding. nih.govresearchgate.net The Cossee-Arlman mechanism is the widely accepted model for this process, where the olefin coordinates to the vacant site on the titanium atom and is subsequently inserted into the titanium-alkyl (growing polymer chain) bond. nih.gov

The cyclohexanolate ligands influence the catalyst's performance by modifying the electronic environment of the titanium center and affecting its solubility and stability. Although direct studies on titanium(4+) cyclohexanolate in this context are not extensively detailed, the principles governing other titanium alkoxides apply. The alkoxide groups can be exchanged with alkyl groups from the co-catalyst, initiating the formation of the active species. researchgate.net The steric bulk of the cyclohexanolate ligand can also impact the stereoselectivity of the polymerization, particularly in the case of propylene, influencing the tacticity of the resulting polypropylene.

Table 1: Key Steps in Ziegler-Natta Polymerization Involving a Titanium Alkoxide Precursor

| Step | Description | Key Intermediates |

|---|---|---|

| Activation | The titanium(IV) cyclohexanolate precursor reacts with an aluminum alkyl co-catalyst. This involves reduction of Ti(IV) to Ti(III) and alkylation, replacing a cyclohexanolate ligand with an alkyl group. nih.govresearchgate.net | Ti(III)-alkyl species with a coordination vacancy. |

| Initiation | An olefin monomer coordinates to the vacant site on the activated titanium center. | Ti-olefin π-complex. |

| Propagation | The coordinated olefin inserts into the Ti-alkyl bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. nih.gov | Growing polymer chain attached to the Ti center. |

| Termination | The polymer chain growth is terminated through various pathways, such as β-hydride elimination or chain transfer to the co-catalyst or monomer. | Inactive Ti species and the final polymer chain. |

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Titanium(IV) cyclohexanolate complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govacs.org The polymerization typically proceeds via a coordination-insertion mechanism. nih.govrsc.org

The catalytic cycle is initiated by the coordination of the cyclic monomer's carbonyl oxygen to the Lewis acidic titanium center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov Subsequently, a cyclohexanolate ligand (or another initiating group on the titanium) attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the cyclic ester and the opening of the ring. nih.gov This step results in the formation of a new titanium alkoxide species with the monomer unit incorporated, which then propagates the polymerization by reacting with subsequent monomer molecules. acs.org

The structure of the ligands attached to the titanium center plays a significant role in the catalytic activity and control over the polymerization. researchgate.net Titanium complexes with various ligand systems have been shown to be active, and the cyclohexanolate ligand's steric and electronic properties would similarly influence reaction rates and the properties of the resulting polymer. rsc.orgmdpi.com

Table 2: Performance of Titanium Alkoxide Catalysts in ROP of ε-Caprolactone

| Catalyst System | Monomer | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Molecular Weight Distribution | Reference |

|---|---|---|---|---|---|

| Titanium(IV) isopropoxide | ε-Caprolactone | >99 | Moderate to high | Varies | mdpi.com |

| Titanium complexes with pyrrolylaldiminate ligands | ε-Caprolactone | Well-controlled | Predetermined by monomer/initiator ratio | Narrow | rsc.org |

Note: Data for specific titanium(4+) cyclohexanolate is inferred from the general performance of related titanium alkoxide systems.

Polycondensation Reactions (e.g., Polyester Synthesis)

Titanium(IV) alkoxides, including cyclohexanolate derivatives, serve as highly effective catalysts in polycondensation reactions, particularly for the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). researchgate.netgoogle.com They are often considered more environmentally friendly alternatives to traditional antimony-based catalysts. researchgate.net

In the synthesis of PET from terephthalic acid and ethylene (B1197577) glycol, the titanium catalyst facilitates the esterification and subsequent transesterification reactions that lead to chain growth. researchgate.netgoogle.com The Lewis acidic titanium center activates the carbonyl group of the ester, making it more electrophilic and promoting the transesterification reaction with a hydroxyl end group of another polymer chain. This process releases a small molecule, such as ethylene glycol, and extends the polymer chain. google.comasabe.org

The catalytic activity of titanium compounds is influenced by the nature of the ligands. While non-chelated titanium derivatives are generally more active, they can sometimes be less selective. researchgate.net The use of specific ligands, such as those derived from 2-hydroxy carboxylic acids, can enhance catalyst stability and performance. google.com Titanium(4+) cyclohexanolate would be expected to function as a precursor that is activated in situ through ligand exchange with the diol monomer. researchgate.net

Carbon-Carbon Bond Forming Reactions

The Lewis acidity of titanium(4+) complexes makes them valuable in promoting various carbon-carbon bond-forming reactions.

Aldol (B89426) Addition Reactions

Titanium(IV) complexes are widely used as Lewis acids to mediate aldol addition reactions, which are fundamental for constructing carbon-carbon bonds. acs.org In these reactions, a titanium enolate is typically generated from a ketone or ester, which then reacts with an aldehyde. nih.govub.edu